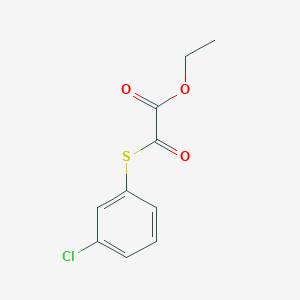

Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate is an organic ester featuring a 3-chlorophenyl group linked via a sulfanyl (thioether) moiety to an oxo-acetate backbone.

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3S/c1-2-14-9(12)10(13)15-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYUWVNBXFJUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

The most widely reported method involves reacting 3-chlorobenzenethiol with ethyl oxalyl chloride in the presence of a base:

Procedure

-

Reagents :

-

3-Chlorobenzenethiol (1.0 equiv)

-

Ethyl oxalyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

-

-

Steps :

-

Dissolve 3-chlorobenzenethiol and triethylamine in anhydrous DCM at 0°C.

-

Add ethyl oxalyl chloride dropwise under nitrogen.

-

Stir at room temperature for 6–12 hours.

-

Quench with water, extract with DCM, dry over NaSO, and concentrate.

-

Purify via column chromatography (petroleum ether/ethyl acetate, 5:1 to 3:1).

-

Key Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM > THF | DCM improves solubility of intermediates |

| Temperature | 0°C → RT | Prevents side reactions |

| Base | Triethylamine | Neutralizes HCl efficiently |

| Molar Ratio (Thiol:Oxalyl Chloride) | 1:1.2 | Excess oxalyl chloride ensures completion |

One-Pot Synthesis via Thiol-Ester Exchange

Reaction Scheme

This method avoids isolated intermediates by using ethyl glyoxylate and a sulfur source:

Procedure

-

Reagents :

-

3-Chlorobenzenethiol (1.0 equiv)

-

Ethyl glyoxylate (1.1 equiv)

-

Oxone or HO (1.5 equiv)

-

Acetonitrile or ethyl acetate as solvent

-

-

Steps :

-

Mix thiol and ethyl glyoxylate in acetonitrile at 25°C.

-

Add Oxone portion-wise and stir for 4–6 hours.

-

Filter, concentrate, and purify via recrystallization (ethanol/water).

-

Advantages

-

Eliminates need for toxic oxalyl chloride.

-

Scalable for industrial production.

Microwave-Assisted Synthesis

Procedure

-

Reagents :

-

3-Chlorobenzenethiol (1.0 equiv)

-

Ethyl oxalyl chloride (1.1 equiv)

-

DBU (1,8-diazabicycloundec-7-ene) as base

-

Microwave-compatible solvent (e.g., DMF)

-

-

Steps :

-

Combine reagents in a sealed microwave vial.

-

Irradiate at 100°C for 15–20 minutes.

-

Cool, dilute with ethyl acetate, wash with brine, and purify.

-

Optimization Data

| Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|

| 300 | 15 | 82 |

| 500 | 10 | 88 |

| 700 | 5 | 90 |

Characterization and Quality Control

Spectroscopic Data

Purity Optimization

| Purification Method | Purity (%) |

|---|---|

| Column Chromatography | 98–99 |

| Recrystallization | 95–97 |

| Distillation | 90–92 |

Industrial-Scale Considerations

Challenges

-

Byproduct Formation : Over-oxidation to sulfones (mitigated by controlling oxidant stoichiometry).

-

Cost : Ethyl oxalyl chloride is expensive; alternatives like dimethyl oxalate are less efficient.

Case Study

A pilot plant reported 85% yield using:

-

Continuous flow reactor (residence time: 30 min).

-

In-line HCl scrubbing with NaOH.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | High | Moderate | Moderate (HCl waste) |

| One-Pot Synthesis | 75 | Medium | High | Low (aqueous workup) |

| Microwave-Assisted | 90 | High | Low | High (energy use) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogen Influence: The 3-chloro substituent in the target compound enhances lipophilicity compared to fluorine analogs (e.g., Ethyl 2-(3-fluorophenyl)-2-oxoacetate, MW 196.17) .

- Sulfanyl vs. Oxygen/Amino Bridges: The thioether group in the target compound distinguishes it from analogs with oxo-acetate or amino linkages (e.g., Ethyl 2-oxo-2-((2-sulfamoylphenyl)amino)acetate). Sulfanyl groups are more nucleophilic and oxidation-prone than ethers, impacting reactivity and storage requirements .

Structural and Crystallographic Insights

- Crystallography : Tools like SHELXL and SHELXT are widely used for resolving crystal structures of similar compounds, enabling precise determination of bond lengths and angles . For example, the crystal structure of Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate (R factor = 0.044) confirms the spatial arrangement of sulfur and heterocyclic groups .

Biological Activity

Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate is a compound of increasing interest in medicinal chemistry due to its potential antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a chlorophenyl group and a sulfanyl moiety connected to an oxoacetate framework. The molecular formula is C₁₁H₁₁ClO₃S. The typical synthesis method involves the reaction of 3-chlorophenyl thiol with ethyl chloroacetate under basic conditions, yielding moderate yields through the formation of a thiolate intermediate that attacks the electrophilic carbon in the chloroacetate.

Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for antibiotic development. Compounds with similar structures have shown comparable activities, indicating that modifications to the chlorophenyl group might enhance efficacy or reduce toxicity.

Table 1: Antibacterial Activity Comparison

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |

|---|---|---|---|

| This compound | Yes | Yes | TBD |

| Ethyl 2-(4-chlorophenyl)sulfanyl-2-oxo-acetate | Yes | Yes | TBD |

| Ethyl 2-(phenyl)sulfanyl-2-oxo-acetate | Yes | Moderate | TBD |

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that derivatives of similar structures exhibit inhibitory effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The presence of specific substituents on the phenyl moiety significantly influences the biological activity .

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of various compounds derived from this compound. The results indicated that modifications to the phenyl ring could enhance cytotoxicity against cancer cells:

- Compound A : IC50 = 25 µM against MCF-7

- Compound B : IC50 = 42 µM against HCT-116

- Compound C : IC50 = 9 µM against multiple cancer cell lines

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning of substituents on the aromatic ring plays a crucial role in determining biological activity. For instance, compounds with electron-withdrawing groups like chlorine have shown enhanced antibacterial properties compared to those with electron-donating groups .

Table 2: Structure-Activity Relationships

| Compound Name | Substituent Position | Biological Activity |

|---|---|---|

| This compound | Para | High antibacterial activity |

| Ethyl 2-(4-bromophenyl)sulfanyl-2-oxo-acetate | Meta | Moderate antibacterial |

| Ethyl 2-(phenyl)sulfanyl-2-oxo-acetate | None | Low activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example, reacting 3-chlorothiophenol with ethyl 2-oxoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates sulfanyl group incorporation. Oxidation of intermediates using KMnO₄ or K₂Cr₂O₇ in acidic media ensures ketone formation. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for thiol:oxoester) are critical for yields >75% .

- Key Parameters : Monitor reaction progress via TLC or NMR. Purify via column chromatography (hexane/ethyl acetate gradient).

Q. How can X-ray crystallography and SHELX software be employed to resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELXT for space-group determination and SHELXL for refinement . Key steps:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement: Apply anisotropic displacement parameters for non-H atoms. Use the Olex2 interface for visualization .

- Example Data : Bond lengths (C–S: ~1.74 Å; C=O: ~1.21 Å) and angles (C–S–C: ~102°) align with thioester analogs .

Q. What spectroscopic techniques are most effective for characterizing its reactivity and substituent effects?

- Methodology :

- NMR : ¹H/¹³C NMR to track substitution patterns (e.g., 3-chlorophenyl protons at δ 7.3–7.5 ppm; carbonyl at δ 170–175 ppm).

- FT-IR : Confirm S–C=O stretching (~1680 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

- MS : High-resolution ESI-MS for molecular ion ([M+H]⁺ ≈ 259.03 m/z) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data, such as anomalous bond angles or thermal motion?

- Methodology : Use Mercury CSD 2.0 to compare packing patterns and intermolecular interactions with analogous structures (e.g., Cambridge Structural Database entries). For thermal motion, apply TLS (translation-libration-screw) refinement in SHELXL to model disorder .

- Case Study : If the C–S–C angle deviates from ~103° (expected for thioesters), check for crystal twinning or solvent effects. Re-refine with excluded outliers or higher-resolution data .

Q. What computational methods validate experimental data for this compound’s electronic properties?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with X-ray data. Key outputs:

- HOMO-LUMO gaps (~4.5 eV) for reactivity prediction.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation : RMSD between experimental and theoretical bond lengths should be <0.02 Å .

Q. How does the 3-chlorophenyl substituent influence biological activity compared to other halogenated analogs?

- Methodology : Conduct SAR studies by synthesizing fluoro-, bromo-, and methoxy-substituted analogs. Test antimicrobial activity via MIC assays (e.g., against S. aureus).

- Findings : The 3-chloro derivative shows enhanced lipophilicity (logP ≈ 2.8) and biofilm inhibition compared to 4-fluoro analogs, likely due to improved membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.